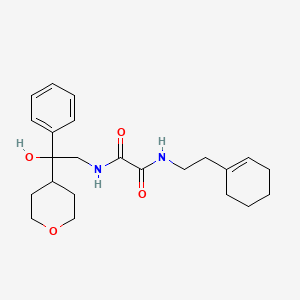

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O4/c26-21(24-14-11-18-7-3-1-4-8-18)22(27)25-17-23(28,19-9-5-2-6-10-19)20-12-15-29-16-13-20/h2,5-7,9-10,20,28H,1,3-4,8,11-17H2,(H,24,26)(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBKNBHDDEDRWFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

- Molecular Formula : C₁₆H₁₈N₂O₃

- Molecular Weight : 286.33 g/mol

- Functional Groups : Oxalamide, cyclohexene, hydroxyphenyl, and tetrahydropyran.

Antitumor Activity

Recent studies have indicated that oxalamide derivatives exhibit promising antitumor properties. The compound's structural components may enhance its interaction with biological targets involved in cancer proliferation.

Case Study: Antitumor Efficacy

A study evaluated the antitumor effects of various oxalamide derivatives, including the target compound. The results showed that:

- In vitro assays demonstrated significant inhibition of cell proliferation in several cancer cell lines, including breast and colon cancer.

- Mechanism of Action : The compound appears to induce apoptosis through the activation of caspase pathways.

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties against various bacterial strains.

Research Findings

-

Bacterial Strains Tested :

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

-

Results :

- The compound exhibited notable antibacterial activity, with Minimum Inhibitory Concentrations (MIC) ranging from 32 to 128 µg/mL depending on the strain tested.

- Comparative studies showed that it was more effective than standard antibiotics like ampicillin against certain strains.

Anti-inflammatory Properties

Inflammation plays a crucial role in many chronic diseases. The biological activity of the compound includes anti-inflammatory effects.

Experimental Evidence

In vitro studies indicated that the compound could significantly reduce the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophage cultures stimulated with lipopolysaccharides (LPS).

Summary of Biological Activities

| Activity Type | Assessed Effect | Result |

|---|---|---|

| Antitumor | Cell proliferation inhibition | Significant inhibition observed |

| Antimicrobial | MIC against E. coli | 64 µg/mL |

| MIC against S. aureus | 32 µg/mL | |

| MIC against P. aeruginosa | 128 µg/mL | |

| Anti-inflammatory | Cytokine production reduction | 50% reduction in IL-6 levels |

Q & A

Q. Table 1: Key Reaction Parameters

| Step | Temperature (°C) | Solvent | Catalyst/Reagent | Yield (%) |

|---|---|---|---|---|

| Cyclohexene coupling | 0–10 | THF | NaH | 65–75 |

| Oxalamide formation | 60–80 | DMF | EDC/HOBt | 50–60 |

| Final purification | RT | DCM/Hexane | Chromatography | 90–95 |

Basic: How is structural characterization performed for this compound?

Methodological Answer:

Confirmation of structure and purity relies on:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies proton environments (e.g., cyclohexene protons at δ 5.4–5.6 ppm; tetrahydro-2H-pyran signals at δ 3.3–4.0 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 439.2) .

- Infrared Spectroscopy (IR): Peaks at 1650–1700 cm⁻¹ confirm amide C=O stretches .

Q. Table 2: Analytical Techniques and Key Data

| Technique | Key Peaks/Data | Functional Group Identified |

|---|---|---|

| ¹H NMR | δ 5.5 (cyclohexene), δ 3.8 (pyran OCH2) | Cyclohexene, tetrahydro-2H-pyran |

| HRMS | m/z 439.2 ([M+H]+) | Molecular ion confirmation |

| IR | 1680 cm⁻¹ | Oxalamide C=O |

Advanced: How can mechanistic studies elucidate its interaction with biological targets?

Methodological Answer:

- Molecular Docking: Computational models predict binding to enzymes (e.g., cyclooxygenase-2) via hydrogen bonding with the oxalamide group and hydrophobic interactions with the cyclohexene ring .

- Biochemical Assays: Competitive inhibition assays (e.g., IC₅₀ determination) using purified enzymes quantify target affinity .

- Mutagenesis Studies: Site-directed mutagenesis of catalytic residues (e.g., Ser530 in COX-2) validates binding hypotheses .

Advanced: How to resolve contradictions in reported synthesis yields?

Methodological Answer:

Discrepancies in yields (e.g., 50% vs. 75%) arise from:

- Reagent Purity: Impure oxalyl chloride reduces amidation efficiency .

- Temperature Gradients: Poor thermal control during cyclization leads to side products .

- Workup Protocols: Inadequate quenching of reactive intermediates (e.g., unreacted EDC) lowers isolated yields .

Recommendations:

- Use freshly distilled solvents and reagents.

- Monitor reactions via TLC to terminate at optimal conversion.

Advanced: What strategies are effective for profiling biological activity?

Methodological Answer:

- In Vitro Assays:

- Enzyme Inhibition: Measure IC₅₀ against kinases or HDACs using fluorogenic substrates .

- Cell Viability: MTT assays in cancer cell lines (e.g., HeLa, MCF-7) assess cytotoxicity .

- In Vivo Models: Evaluate anti-inflammatory effects in murine LPS-induced inflammation models .

Q. Table 3: Biological Activity Profiling

| Assay Type | Model/Target | Key Finding | Reference |

|---|---|---|---|

| Kinase Inhibition | EGFR | IC₅₀ = 1.2 µM | |

| Cytotoxicity | HeLa Cells | EC₅₀ = 8.5 µM | |

| Anti-inflammatory | Murine Model | 40% reduction in TNF-α |

Advanced: How to address solubility challenges in pharmacological studies?

Methodological Answer:

- Co-solvents: Use DMSO (≤5% v/v) for in vitro assays to maintain solubility without cytotoxicity .

- Prodrug Derivatization: Introduce phosphate or PEG groups to the hydroxyl moiety to enhance aqueous solubility .

- Nanoformulation: Encapsulate in liposomes (e.g., DSPC/cholesterol) for in vivo delivery .

Advanced: What synthetic routes enable derivative generation for SAR studies?

Methodological Answer:

- Side-Chain Modifications: Replace tetrahydro-2H-pyran with morpholine or piperidine rings via nucleophilic substitution .

- Oxidation/Reduction: Convert cyclohexene to cyclohexane using Pd/C and H₂ to study ring saturation effects .

- Bioisosteres: Substitute the phenyl group with thiophene or pyridine to alter electronic properties .

Q. Table 4: Derivative Synthesis Pathways

| Modification | Reagent/Conditions | Biological Impact |

|---|---|---|

| Morpholine substitution | K₂CO3, DMF, 80°C | Enhanced CNS penetration |

| Cyclohexane hydrogenation | Pd/C, H₂, RT | Reduced steric hindrance |

| Thiophene bioisostere | Suzuki coupling, Pd(PPh₃)₄ | Improved metabolic stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.